Diethyl Pyrazine-2,3-Dicarboxylate: A Comprehensive Technical Guide
Diethyl Pyrazine-2,3-Dicarboxylate: A Comprehensive Technical Guide
An in-depth technical guide on the physicochemical properties, reactivity, and cross-disciplinary applications of Diethyl pyrazine-2,3-dicarboxylate.
Executive Summary
Diethyl pyrazine-2,3-dicarboxylate (CAS: 4133-31-7), frequently abbreviated as Prz or P1 in materials science, is a highly versatile heterocyclic organic compound. Characterized by a diazine ring substituted with two ethyl ester groups at the 2- and 3-positions, this molecule possesses a unique electronic architecture. The high electron density localized around its nitrogen heteroatoms and carbonyl oxygen atoms makes it a potent electron donor.
This guide explores the dual utility of Diethyl pyrazine-2,3-dicarboxylate. In materials engineering , it serves as an advanced, non-ionic surfactant (NS) corrosion inhibitor for steel in highly acidic environments[1]. In pharmaceutical development , it acts as a critical synthetic scaffold, undergoing catalytic hydrogenation to form piperazine derivatives that are essential in the synthesis of tricyclic pyridones targeting oncogenic RAS mutants[2].
Physicochemical & Electronic Profiling
The behavior of Diethyl pyrazine-2,3-dicarboxylate in both biological and electrochemical systems is dictated by its molecular structure. The pyrazine ring provides a rigid, planar π -electron system, while the ester moieties offer steric bulk and moderate lipophilicity.
Quantitative Data Summary
| Parameter / Property | Value / Description | Scientific Relevance |
| Molecular Formula | C₁₀H₁₂N₂O₄ | Defines stoichiometric baselines for synthesis. |
| Molecular Weight | 224.21 g/mol | Utilized for precise molarity calculations in assays. |
| Physical State | Light-yellow to brown oil | Dictates handling; requires dissolution in organic solvents (e.g., EtOH) for synthesis[3]. |
| Adsorption Isotherm | Langmuir Model | Indicates monolayer formation on metal surfaces without lateral interaction between adsorbed molecules[4]. |
| Max Inhibition Efficiency | ~80% - 82% | Achieved at 5×10⁻³ M to 10⁻² M in 0.5 M H₂SO₄, making it a highly efficient cathodic inhibitor[5],[4]. |
| Primary Pharma Target | Oncogenic RAS (e.g., G12C) | Downstream piperazine derivatives form the core of highly selective targeted oncology therapies[2]. |
Application I: Advanced Corrosion Inhibition in Acidic Media
In industrial processes such as acid pickling, descaling, and oil-well acidizing, mild steel is exposed to aggressive acids (e.g., H₂SO₄, HCl). Diethyl pyrazine-2,3-dicarboxylate functions as a mixed-type inhibitor with strong cathodic predominance[4].
Mechanistic Causality
The inhibition mechanism is driven by the displacement of water molecules at the metal-solution interface.
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Physisorption: In acidic media, the pyrazine nitrogen atoms can become protonated, allowing electrostatic attraction to pre-adsorbed sulfate or chloride ions on the metal surface.
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Chemisorption: The unshared electron pairs on the nitrogen and oxygen atoms, combined with the π -electrons of the aromatic ring, interact directly with the vacant d-orbitals of the iron atoms in the steel[4].
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Steric Shielding: Once anchored, the bulky diethyl ester groups create a hydrophobic barrier that physically blocks the diffusion of hydronium ions (H⁺) to the metal surface, thereby stifling the cathodic hydrogen evolution reaction[5].
Diagram 1: Adsorption mechanism and corrosion inhibition logic of Diethyl pyrazine-2,3-dicarboxylate.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS) Validation
To validate the efficacy of the inhibitor, a self-validating EIS protocol is employed. The inclusion of an uninhibited "blank" ensures that changes in charge transfer resistance ( Rct ) are causally linked to the inhibitor.
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Electrolyte Preparation: Prepare a baseline solution of 0.5 M H₂SO₄. Create test solutions by dissolving Diethyl pyrazine-2,3-dicarboxylate to achieve concentrations ranging from 10−4 M to 10−2 M[4].
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Cell Setup: Utilize a standard three-electrode cell: a mild steel working electrode (1 cm² exposed area), a platinum counter electrode, and a Saturated Calomel Electrode (SCE) as the reference.
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Equilibration: Immerse the working electrode in the solution for 30 minutes at Open Circuit Potential (OCP) to allow steady-state film formation[1].
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EIS Measurement: Apply a small amplitude AC signal (10 mV peak-to-peak) over a frequency range of 100 kHz to 10 mHz.
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Data Extraction & Validation: Fit the resulting Nyquist plots to a Randles equivalent circuit. Replace the ideal double-layer capacitor with a Constant Phase Element (CPE) to account for microscopic surface roughness. Validation: A successful test will show the capacitive semicircle diameter increasing proportionally with inhibitor concentration, confirming the Langmuir-driven thickening of the protective layer[1],[4].
Application II: Pharmaceutical Synthesis & Drug Development
Beyond materials science, Diethyl pyrazine-2,3-dicarboxylate is a highly valued precursor in medicinal chemistry. The rigid pyrazine core can be reduced to a piperazine ring, yielding diethyl piperazine-2,3-dicarboxylate. This intermediate is crucial for synthesizing complex tricyclic pyridones and pyrimidones, which are currently being developed as highly selective inhibitors of oncogenic RAS mutants (e.g., K-RAS G12C), a major driver in various cancers[2],[3].
Mechanistic Causality
The catalytic hydrogenation of the pyrazine ring removes the aromaticity, converting the sp2 hybridized nitrogens into sp3 hybridized secondary amines. This transformation is critical because it introduces three-dimensional geometry (chirality) and creates nucleophilic sites that can undergo subsequent N-alkylation or electrophilic coupling to build the tricyclic pharmacophore[2].
Diagram 2: Synthetic pathway from Diethyl pyrazine-2,3-dicarboxylate to RAS-targeted pharmacophores.
Experimental Protocol: Catalytic Hydrogenation Workflow
This protocol outlines the reduction of the pyrazine ring to yield the piperazine intermediate. The use of pressure and a specific catalyst ensures complete reduction without cleaving the delicate ester linkages[2].
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Reaction Assembly: In a high-pressure Parr reactor, dissolve 13.8 g (0.062 mol) of Diethyl pyrazine-2,3-dicarboxylate in 50 mL of anhydrous ethanol (EtOH)[2].
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Catalyst Addition: Carefully add 2.4 g of 10% Palladium on Carbon (Pd/C). Caution: Pd/C is highly pyrophoric when dry; ensure the atmosphere is inert during addition.
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Purging & Pressurization: Seal the reactor. Purge the system three times with Nitrogen gas to remove oxygen, followed by three purges with Hydrogen gas. Pressurize the vessel to 50 psi with H₂[2].
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Reaction Execution: Stir the suspension vigorously at room temperature (or slightly elevated up to 50°C) for 20 hours. Self-Validation: Monitor the pressure gauge; a drop in pressure indicates active hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
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Workup & Isolation: Vent the reactor safely. Filter the suspension through a pad of Celite to remove the Pd/C catalyst (wash the filter cake with additional EtOH).
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Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. This yields diethyl piperazine-2,3-dicarboxylate as a light-yellow to brown oil (approx. 97% yield)[2],[3], ready for downstream coupling in drug synthesis.
Conclusion
Diethyl pyrazine-2,3-dicarboxylate is a prime example of a molecule whose fundamental electronic properties—specifically its electron-rich heteroatoms and modifiable aromatic core—allow it to cross traditional scientific boundaries. Whether acting as an electron-donating shield to protect industrial steel from acid corrosion or serving as a reducible scaffold for next-generation cancer therapeutics, its utility is governed by precise, predictable chemical logic.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP4217071A1 - Tricyclic pyridones and pyrimidones - Google Patents [patents.google.com]
- 3. US11845761B2 - Tricyclic pyridones and pyrimidones - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US10626319B1 - Methods of inhibiting corrosion with a pyrazine corrosion inhibitor - Google Patents [patents.google.com]
